Product packaging for 3'-Methyl-3'-deoxycytidine(Cat. No.:CAS No. 444020-09-1)

3'-Methyl-3'-deoxycytidine

货号: B1427261
CAS 编号: 444020-09-1
分子量: 241.24 g/mol
InChI 键: OBFLVJHTKMCKMC-SQEXRHODSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Classification and Structural Context of 3'-Methyl-3'-deoxycytidine within Nucleoside Analogs

This compound is classified as a pyrimidine (B1678525) 2'-deoxyribonucleoside analog. nih.govhmdb.ca As a derivative of the natural nucleoside 2'-deoxycytidine, its structure consists of a cytosine base attached to a modified deoxyribose sugar. wikipedia.orgnih.gov The defining feature of this compound is the replacement of the hydroxyl (-OH) group at the 3' carbon of the deoxyribose ring with a methyl (-CH3) group. nih.govnih.gov

This specific modification is critical to its classification and potential mechanism of action. In natural DNA synthesis, the 3'-hydroxyl group is essential for the formation of a phosphodiester bond, which links sequential nucleotides together to extend the DNA chain. nih.gov By lacking this crucial functional group, this compound is structurally incapable of participating in this chain elongation process. Nucleoside analogs are often designed to act as either competitive inhibitors of enzymes involved in nucleic acid synthesis or as chain terminators after being incorporated into a growing DNA or RNA strand. acs.org The presence of a methyl group instead of a hydroxyl group at the 3' position firmly places this compound in the category of potential DNA chain terminators. nih.gov

Table 1: Classification and Structural Details of this compound
AttributeDescription
Compound NameThis compound
Chemical FormulaC10H15N3O4 nih.gov
Primary ClassNucleoside Analog
Sub-ClassPyrimidine 2'-deoxyribonucleoside nih.gov
Structural BaseCytosine nih.gov
Sugar MoietyModified 2'-deoxyribose nih.gov
Key ModificationMethyl (-CH3) group at the 3' position, replacing the natural hydroxyl (-OH) group. nih.gov
Functional RelationshipAnalog of the natural nucleoside 2'-deoxycytidine. wikipedia.org

Evolution of Research on 3'-Substituted Nucleosides: Historical Context and Significance

The scientific journey into modifying nucleosides began in earnest following the discovery of the DNA double helix in the 1950s. nih.gov By the early 1960s, researchers hypothesized that analogs of natural nucleosides could interfere with viral replication by altering biochemical pathways in infected cells. nih.gov Initial efforts focused on modifying the heterocyclic base, leading to early antiviral compounds like 2'-Deoxy-5-iodouridine. nih.gov

Subsequently, scientific attention turned towards modifying the D-ribofuranosyl sugar component, which opened up a vast new field of chemical and biological exploration. nih.gov Researchers began to investigate modifications at the 2' and 3' positions of the sugar ring. nih.gov The rationale for focusing on the 3' position was grounded in the fundamental mechanism of DNA and RNA synthesis. Scientists understood that the 3'-hydroxyl group of the sugar in the growing nucleic acid chain was the nucleophile that attacks the 5'-triphosphate of an incoming nucleotide, thereby forming a phosphodiester bond and extending the chain. nih.gov

It was therefore speculated that removing or replacing the 3'-OH group would create a "dead end" for the polymerase enzyme, effectively halting any further chain elongation. nih.gov This concept of "chain termination" became a powerful strategy in antiviral drug design. Some of the first 3'-modified nucleosides to be synthesized and studied included 3'-methyl analogues like 3'-C-methyluridine and 3'-C-methylcytidine. nih.gov These early explorations into structure-activity relationships (SAR) were significant, demonstrating that even a seemingly small modification like the addition of a methyl group at the 3' position could impart potent biological activity. For example, subsequent studies found that 3'-C-methyladenosine acted as a powerful anticancer agent against several human leukemia and carcinoma cell lines. nih.gov This foundational research into 3'-substituted nucleosides was a critical precursor to the development of some of the most important antiviral drugs, including the 2',3'-dideoxynucleosides that lack a 3'-hydroxyl group and function as obligate chain terminators. nih.govnih.gov

Table 2: Key Developments in 3'-Substituted Nucleoside Research
Time PeriodKey Development / FindingSignificance
1950sDiscovery of the DNA structure. nih.govSpurred interest in the chemistry and biology of nucleosides. nih.gov
Early 1960sHypothesis that nucleoside analogs could possess antiviral activity. nih.govInitiated the field of antiviral nucleoside analog research.
1970s-1980sExploration of sugar modifications, including at the 3' position. nih.govnih.govShifted focus from base modification to the crucial role of the sugar moiety.
1983Synthesis of early 3'-methyl analogues like 3'-C-methylcytidine is documented. nih.govDemonstrated the feasibility and biological potential of 3'-methyl substitutions. nih.gov
Mid-1980sThe concept of 3'-OH modification for DNA chain termination is solidified. nih.govProvided a clear mechanistic rationale for designing a new class of antiviral drugs.
Late 1980s onwardsDevelopment of highly successful 2',3'-dideoxynucleoside chain terminators (e.g., AZT). nih.govValidated the chain termination strategy, revolutionizing HIV treatment and influencing antiviral research for decades.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O4 B1427261 3'-Methyl-3'-deoxycytidine CAS No. 444020-09-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFLVJHTKMCKMC-SQEXRHODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Methyl 3 Deoxycytidine

Stereoselective Synthesis Approaches for 3'-Deoxy-3'-C-methyl Pyrimidine (B1678525) Nucleosides

The stereoselective synthesis of 3'-deoxy-3'-C-methyl pyrimidine nucleosides, including 3'-Methyl-3'-deoxycytidine, is a challenging yet critical aspect of their development. The primary challenge lies in the precise control of the stereochemistry at the newly created chiral center at the 3'-position.

A common strategy involves the synthesis of a suitable 3-C-methyl sugar precursor, which is then glycosylated with the desired pyrimidine base. researchgate.net One reported stereoselective synthetic pathway to a key 3-C-methyl sugar intermediate involves several steps, starting from a readily available carbohydrate. This new pathway allows for the preparation of 3′-Deoxy-3′-C-methyl-β-d-ribonucleoside analogs bearing all five canonical nucleic acid bases. researchgate.net The glycosylation of the peracylated 3-C-methyl sugar precursor with the heterocyclic base is a crucial step, and its efficiency can be influenced by the choice of coupling agents and reaction conditions.

Researchers have also explored modifications to the sugar moiety, such as the inversion of configuration at the 2'-position or the introduction of fluoro and azido (B1232118) substituents, to generate a diverse range of analogs. researchgate.net These modifications aim to further probe the structure-activity relationship of these compounds.

Key Stereoselective Synthesis Strategies:

StrategyDescriptionKey Intermediates
Sugar Precursor Glycosylation Synthesis of a stereodefined 3-C-methyl sugar which is then coupled with a pyrimidine base.Peracylated 3-C-methyl sugar
Chiral Pool Synthesis Utilization of readily available chiral starting materials, such as D-xylose, to construct the modified sugar.Stereoselective Grignard reaction products
Enzymatic Resolution Use of enzymes to selectively resolve racemic mixtures of key intermediates.Not explicitly detailed in the provided context

Synthesis of 2',3'-Dideoxy-3'-C-methyl Nucleoside Derivatives

Building upon the synthesis of 3'-deoxy-3'-C-methyl nucleosides, the preparation of 2',3'-dideoxy-3'-C-methyl nucleoside derivatives represents a further step in modifying the sugar moiety. These compounds are of interest due to their structural similarity to the chain-terminating nucleosides used in antiviral therapies.

A primary method for the synthesis of these dideoxynucleoside derivatives is the radical deoxygenation of their 3'-deoxy-3'-C-methyl parent ribonucleosides. nih.gov This chemical transformation removes the hydroxyl group at the 2'-position, yielding the desired 2',3'-dideoxy structure. This approach has been successfully applied to synthesize 2',3'-dideoxy-3'-C-methyl nucleosides bearing the five naturally occurring nucleic acid bases. nih.gov

In addition to the canonical bases, this methodology has been extended to prepare analogues with modified heterocyclic bases, such as 5-aminoimidazole-4-carboxamide (B1664886) and 1,2,4-triazole-3-carboxamide. nih.gov

Advanced Strategies for Solid-Phase Oligonucleotide Synthesis Incorporating Modified Cytidines

The incorporation of modified nucleosides like this compound into oligonucleotides is crucial for investigating their effects on nucleic acid structure and function. Solid-phase synthesis, utilizing the phosphoramidite (B1245037) method, is the standard technique for the automated synthesis of custom oligonucleotides. danaher.comwikipedia.org This process involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support. danaher.com

To incorporate 3'-methylated cytidine (B196190) derivatives into RNA strands, specialized phosphoramidite building blocks are required. nih.gov The synthesis of these building blocks, such as N4-acetylated 2′-O-TBDMS- and 2′-O-TOM m3C phosphoramidites, has been developed to provide an optimal toolbox for the solid-phase synthesis of RNA containing 3-methylcytidine. nih.gov The choice of protecting groups, such as the N4-acetyl group, is critical to prevent side reactions during the synthesis. For instance, using an N4-benzoyl group can lead to partial substitution by methylamine, resulting in an undesired N4-methylated cytidine derivative. nih.gov

The coupling efficiency of these modified phosphoramidites during solid-phase synthesis is a key parameter. For the novel N4-acetylated m3C phosphoramidites, coupling yields have been reported to be higher than 98%, as determined by the trityl assay. nih.gov This high efficiency is essential for the synthesis of longer oligonucleotides containing the modification.

Key Steps in Solid-Phase Synthesis Incorporating Modified Cytidines:

StepDescription
Monomer Synthesis Preparation of the protected 3'-methylcytidine phosphoramidite building block.
Detritylation Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
Coupling Addition of the activated phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.
Capping Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
Oxidation Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
Cleavage and Deprotection Release of the completed oligonucleotide from the solid support and removal of all protecting groups.

Chemical Reactivity and Stability Considerations in this compound Synthesis

During the synthesis of 2'-deoxy-3'-keto pyrimidine nucleosides, which can be precursors to 3'-modified analogs, the stability of the keto-nucleoside is a concern. These intermediates are susceptible to β-elimination of the nucleobase, particularly when cytosine is the base. hi.is This instability can lead to lower yields and the formation of undesired byproducts.

The choice of protecting groups is also crucial for ensuring the stability of the molecule during various reaction steps. For example, in the synthesis of 3'-methylcytidine phosphoramidites for solid-phase synthesis, the N4-amino group of cytosine must be protected to prevent side reactions. The use of an acetyl protecting group is preferred over a benzoyl group to avoid unwanted N4-methylation during the deprotection step with aqueous ammonium (B1175870) hydroxide. nih.gov

Furthermore, the stability of the final compound under various conditions, such as pH and temperature, is an important characteristic. While specific data on the stability of this compound was not detailed in the provided search results, general principles of nucleoside chemistry suggest that the glycosidic bond and the exocyclic amino group could be susceptible to hydrolysis under acidic conditions. The stability of related 5-Methyl-2'-deoxycytidine (B118692) has been noted as being ≥ 4 years under appropriate storage conditions. caymanchem.com

Biological Activity Spectrum of 3 Methyl 3 Deoxycytidine Analogs

Investigation of Cytostatic Activities in Malignant Cell Lines

The antiproliferative potential of nucleoside analogs is a significant area of cancer research. These compounds often function as antimetabolites, competing with natural nucleosides and disrupting cellular machinery, which can induce cytotoxicity in malignant cells. nih.gov While several cytidine (B196190) analogs, such as decitabine (B1684300) and cytarabine, are used in cancer treatment, resistance remains a challenge, driving the development of new derivatives. nih.gov

Antiproliferative Efficacy against Human and Murine Leukemia Cell Models

Derivatives of deoxycytidine have been evaluated for their ability to inhibit the growth of leukemia cells. For instance, N3-aminated derivatives of deoxycytidine were synthesized and tested for their cell growth inhibition activity against the human T-cell acute lymphoblastoid leukemia cell line CCRF-HSB-2. nih.gov In these studies, the related compound, 3-aminothymidine, demonstrated growth inhibition activity against this cell line and was found to inhibit DNA synthesis. nih.gov The sensitivity of various leukemia cell lines from the National Cancer Institute's screen to a range of deoxycytidine analogues has been a subject of investigation to identify compounds with preferential activity against specific cancer types.

Assessment of Activity in Carcinoma Cell Systems

The efficacy of 3'-modified nucleoside analogs has also been assessed in solid tumor models. A series of 3'-deoxy-C3'-substituted xylofuranosyl-pyrimidine nucleoside analogues were studied for their bioactivity on mouse squamous carcinoma cells (SCC). nih.gov Several of these alkyl-substituted analogues showed promising cytostatic activity in low micromolar concentrations and exhibited a slight selectivity for tumor cells over normal human keratinocyte (HaCaT) cells. nih.govresearchgate.net For example, a 3'-C-propylsulfanylmethyl ribothymidine analogue demonstrated a notable toxic effect on both tumor and control cell lines, with a slight selectivity towards the cancer cells. nih.gov Near-infrared live-cell imaging revealed that one analog bearing an n-butyl side chain caused a mitotic blockade specific to SCC tumor cells through genotoxicity. nih.govresearchgate.net This compound was observed to affect the chromatin structure, leading to condensed nuclear material and the formation of micronuclei. nih.govresearchgate.net

In studies on the human colon tumor cell line HCT-8, the cytotoxicity of 3'-azido-3'-deoxythymidine (AZT), another 3'-modified nucleoside, was found to be dependent on the relative size of its triphosphate pools and its incorporation into DNA. nih.gov

Cytotoxic Effects of 3'-Deoxy-3'-C-Modified Nucleoside Analogs on Carcinoma (SCC) vs. Control (HaCaT) Cell Lines

Data represents the half-maximal inhibitory concentration (IC50) in micromolar (µM) concentrations. Lower values indicate higher potency. Data sourced from studies on 3'-deoxy-C3'-substituted xylofuranosyl-pyrimidine nucleoside analogues. nih.gov

CompoundModificationIC50 on SCC Cells (µM)IC50 on HaCaT Cells (µM)Selectivity (HaCaT/SCC)
Analog 13'-C-propylsulfanylmethyl uridine15.2 ± 2.614.0 ± 1.50.92
Analog 23'-C-propylsulfanylmethyl ribothymidine8.8 ± 0.613.6 ± 1.21.55
Analog 33'-C-(n-butyl)sulfanylmethyl uridine17.0 ± 1.029.0 ± 1.21.71

Evaluation of Antiviral Potency

Nucleoside analogs are a major class of antiviral drugs, forming the basis of chemotherapy for chronic infections caused by HIV, hepatitis B and C, and herpes viruses. scienceopen.com Their mechanism often involves the inhibition of viral polymerases. mdpi.com The development of new antiviral agents is driven by the emergence of new viruses and the development of drug-resistant strains. mdpi.com

Activity against Specific Viral Pathogens (e.g., Coxsackie B4, Respiratory Syncytial Virus, Yellow Fever Virus, Human Coronavirus)

The antiviral spectrum of 3'-modified nucleosides has been explored against various RNA viruses. However, research indicates that some modifications can eliminate antiviral activity. For instance, studies on Tick-Borne Encephalitis Virus (TBEV), a flavivirus related to Yellow Fever Virus, revealed that 3'-C-methyl or 3'-O-methyl modified nucleosides resulted in a complete loss of antiviral activity. scienceopen.com These compounds did not show any cytotoxic effects or cause morphological changes in the host cell cultures. scienceopen.com

For other viruses like Coxsackie B virus (CV-B), a member of the Picornaviridae family, research has focused on different types of inhibitors, such as those targeting the viral RNA helicase DDX3, rather than specifically on 3'-methyl-3'-deoxycytidine analogs. nih.gov Similarly, for Respiratory Syncytial Virus (RSV) and coronaviruses, the focus of much research has been on compounds like ribavirin (B1680618) and favipiravir, or natural products. nih.govphytopharmajournal.com

Comparative Studies with Other Antiviral Nucleoside Analogs

The antiviral efficacy of a nucleoside analog is highly dependent on its specific chemical structure. Comparative studies highlight these structure-activity relationships. For example, in the context of anti-HIV research, 3',3'-Difluoro-3'-deoxythymidine was synthesized and compared to 3'-fluoro-3'-deoxythymidine. nih.gov Despite conformational and steric similarities to other active thymidine (B127349) analogs, the difluoro derivative was found to be virtually inactive against HIV-1. nih.gov This underscores how subtle changes to the sugar moiety can drastically alter biological activity.

In the search for inhibitors of the Hepatitis C Virus (HCV), a positive-sense single-stranded RNA virus, 2'-deoxy-2'-fluoro-2'-C-methylcytidine was designed and found to be a potent and selective inhibitor of HCV replication. researchgate.net This compound demonstrated increased inhibitory activity compared to 2'-C-methylcytidine, highlighting the impact of combined modifications at the 2' position. researchgate.net

Modulation of Cellular Processes by 3'-Deoxycytidine (B105747) Derivatives

3'-Deoxycytidine derivatives, like other nucleoside analogs, can influence a variety of fundamental cellular processes beyond direct incorporation into nucleic acids. Their interaction with cellular enzymes is critical to their mechanism of action. Deoxycytidine kinase (dCK) is an essential enzyme for the phosphorylation of natural deoxynucleosides and their analogs, a necessary step for their activation. nih.govnih.gov The expression and activity of dCK can be regulated by multiple mechanisms, including promoter methylation and micro-RNAs, which in turn affects a cell's sensitivity to these compounds. nih.gov Cellular stress can also modulate dCK activity; for example, treatment of cells with NaF, a protein phosphatase inhibitor, was shown to elevate dCK activity while inhibiting DNA synthesis. nih.gov

Furthermore, some nucleoside analogs can impact epigenetic processes. wikipedia.org For example, 5-Aza-2'-deoxycytidine (decitabine) is known to inhibit DNA methyltransferases (DNMTs). wikipedia.orgbrieflands.com This inhibition can lead to the re-expression of tumor suppressor genes that were silenced by DNA hypermethylation, a common occurrence in cancer. wikipedia.orgbrieflands.com By altering DNA methylation patterns, these analogs can influence the expression of genes that control the cell cycle, such as cyclin-dependent kinase inhibitors. brieflands.com The antiproliferative effects of some analogs are achieved by inducing cell cycle arrest, often at the G1 phase, and subsequently triggering apoptosis. mdpi.com

Molecular Mechanisms of Action and Intracellular Pathways

Enzymatic Interactions and Substrate Specificity for Nucleoside Kinases

The intracellular activity of nucleoside analogs like 3'-Methyl-3'-deoxycytidine is contingent upon their metabolic activation, a process initiated by phosphorylation. This conversion from a nucleoside to a nucleotide is catalyzed by a group of enzymes known as nucleoside kinases. The substrate specificity of these kinases is a critical determinant of the analog's potential efficacy. For cytosine analogs, deoxycytidine kinase (dCK) is the primary enzyme responsible for this initial phosphorylation step. wikipedia.orgptbioch.edu.pl

Studies on various sugar-modified nucleoside analogues have elucidated the substrate/inhibitor specificities for human deoxycytidine kinase (dCK), as well as thymidine (B127349) kinases (TK1 and TK2). nih.govnih.gov In general, dCK exhibits a broader substrate tolerance compared to thymidine kinases, capable of phosphorylating not only its natural substrate deoxycytidine but also a range of analogs with modifications on the sugar moiety. nih.govnovocib.com Research has shown that modifications at the 3'-position of the sugar ring are often tolerated by dCK. For instance, 3'-O-methyl-deoxycytidine (a compound closely related to this compound) has been identified as a substrate and an inhibitor of dCK. nih.govnih.gov Its activity is comparable to other 3'-modified analogs like 3'-fluoro-2',3'-dideoxycytidine. nih.gov The ability of the oxygen in the 3'-O-methyl group to act as a proton acceptor may facilitate hydrogen bonding within the enzyme's active site, contributing to its recognition and binding. nih.gov

Substrate Activity of Various Cytosine Nucleoside Analogs for Human Deoxycytidine Kinase (dCK)
CompoundRelative Substrate ActivityReference
2'-fluoro-dCHighest nih.gov
2'-O-methyl-CHigh nih.gov
araCHigh nih.gov
3'-O-methyl-dCModerate nih.gov
3'-fluoro-2',3'-ddCModerate nih.gov
2',3'-ddCLow nih.gov

Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the nucleoside salvage pathway, which recycles preformed nucleosides for DNA synthesis. wikipedia.orgnih.gov Its function is pivotal for the activation of numerous chemotherapeutic nucleoside analogs, including gemcitabine and cladribine. novocib.comnih.govmdpi.com The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP or UTP to the 5'-hydroxyl group of the nucleoside, converting it into a nucleoside monophosphate. wikipedia.orgmdpi.com This initial phosphorylation traps the analog inside the cell and is the first step toward its conversion into the pharmacologically active diphosphate and triphosphate forms. ptbioch.edu.pl Given that 3'-O-methyl-deoxycytidine is a recognized substrate for dCK, it follows that the phosphorylation pathway for this compound is critically dependent on the expression and activity of this enzyme. nih.gov Deficiency or downregulation of dCK can lead to resistance against such nucleoside analogs. wikipedia.org

Impact on Deoxynucleotide Pools and DNA Precursor Metabolism

The synthesis of DNA requires a balanced supply of the four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. nih.gov The intracellular concentrations of these DNA precursors are tightly regulated to ensure the fidelity of DNA replication and repair. nih.govnih.gov Imbalances in the dNTP pools can have genotoxic consequences, leading to increased mutation rates. nih.gov Nucleoside analogs, upon conversion to their triphosphate forms, can significantly perturb the delicate balance of these pools.

Inhibition of Key Metabolic Enzymes (e.g., Ribonucleotide Reductase by 3'-C-methyladenosine, as a related mechanism in 3'-modified nucleosides)

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. wikipedia.org This reaction is the rate-limiting step in the de novo synthesis of dNTPs, making RNR a key regulator of DNA synthesis and repair. nih.govmit.edu Consequently, RNR is a well-established target for anticancer drugs. pnas.orgwikipedia.orgnih.gov

While direct inhibition studies on this compound are limited, the mechanism of related 3'-modified nucleosides provides a strong model for its potential action. Research on 3'-C-methyladenosine has shown that its diphosphate form can function as an allosteric effector and inhibitor of RNR. nih.gov Another derivative, 5'-O-valproyl-3'-C-methyladenosine, was found to inhibit RNR activity by competing with ATP as an allosteric effector, leading to a reduction in intracellular dNTP pools. nih.gov This mechanism is significant because it does not require the compound to be incorporated into DNA and can be effective even in cells with downregulated nucleoside kinases if the analog itself can inhibit the enzyme. nih.gov Given the structural similarity, it is plausible that this compound diphosphate could similarly interact with the allosteric sites of ribonucleotide reductase, disrupting its function and contributing to an imbalance in the dNTP supply.

Studies on Nucleic Acid Polymerase Activity and Chain Termination

The elongation of a DNA strand by DNA polymerases requires the presence of a free 3'-hydroxyl group on the terminal nucleotide. This hydroxyl group serves as a nucleophile to attack the alpha-phosphate of the incoming dNTP, forming a 3'-5' phosphodiester bond. nih.gov A key mechanism of action for many nucleoside analogs is the termination of this chain elongation process.

Modification or replacement of the 3'-hydroxyl group is a common strategy for designing chain terminators. glenresearch.com The compound this compound features a methyl group at the 3'-position instead of the required hydroxyl group. Once this compound is phosphorylated to its triphosphate form and incorporated into a growing DNA strand by a DNA polymerase, it acts as an obligate chain terminator. The absence of the 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide, thereby halting DNA synthesis. nih.govresearchgate.net Studies have explicitly demonstrated that 3'-O-methyl-dNTPs effectively terminate DNA synthesis mediated by various DNA polymerases and can be used as alternatives to dideoxynucleotides in sequencing applications. nih.govresearchgate.net This mechanism of irreversible chain termination is a potent way to disrupt DNA replication.

Epigenetic Pathway Modulation: Considerations for Cytosine Methylation Analogs

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the 5th position of the cytosine ring (5mC), primarily within CpG dinucleotides. nih.govwikipedia.org This modification is crucial for regulating gene expression, maintaining genomic stability, and other cellular processes. scispace.com The methylation patterns are established and maintained by a family of enzymes called DNA methyltransferases (DNMTs). mdpi.comptglab.com

As an analog of cytosine, this compound has the potential to modulate epigenetic pathways upon its incorporation into DNA. While it is not a direct inhibitor of DNMTs in its free form, its presence within the DNA strand could exert indirect effects. The family of DNMTs includes DNMT1, which is responsible for maintaining methylation patterns after DNA replication, and DNMT3a and DNMT3b, which perform de novo methylation. escholarship.orgwikipedia.orgyoutube.com These enzymes must physically access the cytosine base within the DNA groove to catalyze the methyl transfer.

The incorporation of this compound into DNA introduces a structural alteration. The methyl group at the 3'-position of the sugar moiety, located in proximity to the phosphodiester backbone, could cause steric hindrance. This hindrance might interfere with the ability of DNMTs to properly bind to the DNA strand or access the C5 position of either the analog itself or adjacent cytosine residues. Such an obstruction could lead to a localized reduction in methylation, thereby indirectly altering the epigenetic landscape. This is distinct from the mechanism of drugs like 5-aza-2'-deoxycytidine, which form a covalent bond with and deplete DNMTs, but represents a plausible passive mechanism for modulating DNA methylation patterns. nih.gov

Formation of Modified Bases within Genomic DNA and its Implications

The incorporation of this compound into genomic DNA represents a significant alteration with profound implications for cellular processes. Unlike the physiological methylation of cytosine at the C5 position, the modification of the 3'-hydroxyl group of the deoxyribose sugar introduces a terminal modification to the DNA strand, effectively creating a modified base at the 3'-end of the chain. This section will delve into the formation of this terminal modified base and its substantial consequences for genomic integrity and cell fate.

The primary mechanism by which this compound exerts its effect is through its action as a DNA chain terminator. During DNA replication, DNA polymerases catalyze the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming deoxynucleoside triphosphate (dNTP). However, in the case of this compound triphosphate, the 3'-hydroxyl group is replaced by a methyl group. This modification renders the nucleotide unable to participate in the formation of a phosphodiester bond with the subsequent dNTP, leading to the immediate cessation of DNA synthesis.

The incorporation of this modified nucleoside by DNA polymerases results in a DNA strand with a 3'-O-methylated terminal residue. This event can be considered the "formation of a modified base" in the context of this compound's mechanism, as it creates an unnatural end-cap to the DNA chain.

Implications of Chain Termination

The termination of DNA replication has a cascade of significant downstream effects on the cell. The presence of a stalled replication fork is a potent signal for the activation of the DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle progression with DNA repair.

Activation of DNA Damage Response Pathways:

The stalled replication fork resulting from the incorporation of this compound is recognized by sensor proteins of the DDR, primarily Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, activates a signaling cascade that leads to the phosphorylation of numerous downstream targets, including the checkpoint kinase 1 (Chk1). This activation results in cell cycle arrest, providing the cell with time to attempt to resolve the DNA lesion. In the case of double-strand breaks that can arise from the collapse of a stalled replication fork, the Ataxia Telangiectasia Mutated (ATM) kinase would also be activated.

Induction of Genomic Instability:

If the stalled replication forks are not properly repaired, they can collapse, leading to the formation of DNA double-strand breaks (DSBs). DSBs are among the most cytotoxic forms of DNA damage and are a major source of genomic instability. nih.gov Inaccurate repair of these breaks can lead to chromosomal rearrangements, deletions, and amplifications, all of which are hallmarks of cancer. journalofmedical.org The inability to complete DNA replication can also lead to aneuploidy, a condition characterized by an abnormal number of chromosomes.

The following table summarizes key proteins involved in the cellular response to DNA chain termination:

Protein/ComplexFunction in Response to Chain TerminationPotential Consequence of Dysregulation
ATR (Ataxia Telangiectasia and Rad3-related) Senses stalled replication forks and initiates the DDR signaling cascade.Failure to arrest the cell cycle, leading to replication of damaged DNA and genomic instability.
ATM (Ataxia Telangiectasia Mutated) Activated by double-strand breaks that can result from replication fork collapse.Impaired repair of double-strand breaks, increased sensitivity to DNA damaging agents.
Chk1 (Checkpoint kinase 1) A key downstream effector of ATR, mediates cell cycle arrest.Premature entry into mitosis with unreplicated DNA, leading to catastrophic genomic events.
p53 A tumor suppressor protein that can induce cell cycle arrest, senescence, or apoptosis in response to DNA damage.Evasion of apoptosis or senescence, allowing for the survival of cells with significant DNA damage.

Cell Fate Decisions: Apoptosis and Senescence:

When the extent of DNA damage caused by chain termination is overwhelming and cannot be efficiently repaired, the cell may undergo one of two terminal fates: apoptosis or senescence. Apoptosis is a programmed cell death pathway that eliminates damaged cells, preventing the propagation of potentially harmful mutations. nih.gov Senescence is a state of irreversible cell cycle arrest, where the cell remains metabolically active but no longer divides. Both apoptosis and senescence are crucial tumor-suppressive mechanisms. For instance, studies on other nucleoside analogs have demonstrated their ability to induce apoptosis in various cancer cell lines. ssu.ac.irbrieflands.com

The potential outcomes following the incorporation of this compound and subsequent DNA chain termination are summarized in the table below:

Cellular OutcomeDescriptionTriggering Factors
Cell Cycle Arrest Temporary halt in cell cycle progression to allow for DNA repair.Activation of ATR/ATM and Chk1 pathways.
DNA Repair Cellular mechanisms attempt to remove the terminal modified base and restart replication. The specific pathways for removing a 3'-O-methylated nucleotide are not well-defined but may involve endonucleolytic cleavage.Recognition of the stalled replication fork and 3'-blocked end.
Genomic Instability Increased frequency of mutations, chromosomal rearrangements, and aneuploidy.Collapse of stalled replication forks and inaccurate repair of double-strand breaks.
Apoptosis Programmed cell death to eliminate cells with excessive DNA damage.High levels of DNA damage signaling, activation of p53.
Senescence Irreversible cell cycle arrest in response to significant cellular stress.Persistent DNA damage signals.

Structure Activity Relationship Sar Analyses for 3 Methyl 3 Deoxycytidine Analogs

Conformational Dynamics of the 3'-C-Methylribofuranosyl Moiety

For 3'-deoxyribonucleosides, proton magnetic resonance (PMR) studies have indicated a predominant N-type conformation (C3'-endo) for the sugar ring. This preference for a North pucker is a key feature influencing the spatial orientation of the nucleobase and the 5'-hydroxyl group. The introduction of a methyl group at the 3'-position, as in 3'-Methyl-3'-deoxycytidine, further influences this conformational preference. It has been suggested that 3'-methyl substituents can help to favor a specific sugar conformation. nih.gov While detailed NMR conformational analyses specifically for this compound are not extensively reported in the available literature, the general principles of sugar pucker in modified nucleosides suggest that the 3'-methyl group likely plays a significant role in stabilizing a particular conformation, which in turn affects its interaction with viral polymerases or other target enzymes. The rigidity imposed by such modifications can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity and biological activity.

Influence of Nucleobase Modification on Biological Functionality

Modification of the cytosine base in this compound analogs has proven to be a fruitful strategy for modulating their biological activity and target specificity. By altering the functional groups on the pyrimidine (B1678525) ring, researchers have been able to enhance potency and explore new therapeutic applications.

A notable example is the development of N4-substituted 3-methylcytidine-5'-α,β-methylenediphosphonates as potent inhibitors of CD73, an enzyme implicated in cancer immunotherapy. nih.govnih.gov Structure-activity relationship (SAR) studies on these analogs revealed that substitution at the N4-position of the cytosine base significantly impacts inhibitory potency. For instance, the introduction of a 4-chlorobenzyloxy or 4-iodobenzyloxy group at the N4-position led to a substantial increase in the inhibitory activity against human CD73. nih.gov X-ray crystallography studies of these inhibitors bound to CD73 have provided insights into their binding mode, showing that the N4-substituents occupy a cleft between the two domains of the enzyme, thereby stabilizing the closed, inactive conformation. nih.gov

Furthermore, the synthesis and evaluation of C5-arylalkynyl-3'-deoxy-3'-C-methyl-β-D-ribofuranonucleosides of uracil (a close analog of cytosine) have demonstrated antiviral activity against a range of RNA viruses, including Coxsackie virus B4, Respiratory syncytial virus, Yellow Fever Virus, and Human Coronavirus (229E). nih.gov This indicates that modifications at the C5-position of the pyrimidine ring can also confer significant biological activity to 3'-methylated nucleoside analogs. These findings underscore the importance of the nucleobase as a key determinant of the biological functionality of this compound analogs and highlight the potential for discovering novel therapeutic agents through targeted modifications of the cytosine moiety.

Stereochemical Requirements for Optimal Activity

The stereochemistry of the chiral centers within the this compound scaffold is a critical factor governing its biological activity. The spatial arrangement of substituents, particularly the methyl group at the 3'-position, profoundly influences the molecule's ability to fit into the active site of target enzymes and exert its inhibitory effects.

Studies on regioisomers of 3'-C-methyladenosine have demonstrated the critical importance of the 3'-position for its antitumor activity. When the methyl group was moved to other positions on the ribose ring, a decrease or complete loss of activity was observed. nih.gov This highlights the specific requirement for a modification at the 3'-carbon to elicit the desired biological response.

Design Principles for Enhanced Selectivity and Potency in Analogs

The rational design of this compound analogs with enhanced selectivity and potency is guided by the structure-activity relationships established through extensive synthetic and biological studies. Key design principles involve the strategic modification of both the sugar moiety and the nucleobase to optimize interactions with the target enzyme while minimizing off-target effects.

One of the primary strategies to enhance potency is the introduction of prodrug moieties. Nucleoside analogs often require intracellular phosphorylation to their active triphosphate form. The efficiency of this process can be a limiting factor in their efficacy. Prodrug approaches, such as the synthesis of 5'-O-ester derivatives of N4-hydroxycytidine, have been shown to improve the pharmacological properties of nucleoside analogs. nih.gov By masking the polar hydroxyl groups, prodrugs can enhance cell permeability and bypass the initial, often rate-limiting, phosphorylation step.

Modifications to the sugar ring are also crucial for improving the therapeutic profile of nucleoside analogs. The introduction of substituents at the 2'-position, such as a methyl group, can enhance antiviral activity. mdpi.com This is often attributed to the steric hindrance provided by the 2'-substituent after the nucleoside analog is incorporated into the growing nucleic acid chain, which can act as a chain terminator of viral replication.

Furthermore, enhancing selectivity often involves exploiting the differences between viral and human enzymes. For instance, modifications that increase the affinity of the nucleoside analog for a viral polymerase over human polymerases can lead to a wider therapeutic window. This can be achieved through modifications that favor a specific sugar pucker or introduce functional groups that interact with unique residues in the active site of the viral enzyme. scbt.com The combination of a 3'-methyl group, which influences sugar conformation, with specific nucleobase modifications that can target the active site of a particular viral polymerase is a promising strategy for the development of highly selective and potent antiviral agents.

The table below summarizes the biological activities of various this compound analogs with modifications at the nucleobase.

Compound ClassModificationBiological TargetKey Findings
N4-substituted 3-methylcytidine-5'-α,β-methylenediphosphonatesN4-benzyloxy and substituted benzyloxy groupsCD73Significant increase in inhibitory potency, with 4-chloro and 4-iodobenzyloxy substitutions being particularly effective. nih.gov
C5-arylalkynyl-3'-deoxy-3'-C-methyl-β-D-ribofuranonucleosides of uracilC5-arylalkynyl groupsRNA viruses (Coxsackie B4, RSV, Yellow Fever, Coronavirus 229E)Appreciable antiviral activity with low cytotoxicity. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Nucleoside Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of modified nucleosides due to its exceptional sensitivity and selectivity. metwarebio.comnih.govnih.gov This method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, making it ideal for detecting and quantifying low-abundance nucleosides in complex biological matrices. nih.govmdpi.com

In a typical LC-MS/MS workflow, a biological extract is first subjected to enzymatic hydrolysis to release individual nucleosides. nih.gov These nucleosides are then separated, often using reversed-phase or hydrophilic interaction liquid chromatography. researchgate.net The separated compounds are introduced into the mass spectrometer, commonly using electrospray ionization (ESI), which generates ions in the gas phase. oup.comacs.org

Quantification is frequently achieved using the multiple reaction monitoring (MRM) mode. oup.comacs.org In MRM, specific precursor-to-product ion transitions are monitored for each analyte, providing a high degree of specificity and minimizing interference from the matrix. acs.org For 3'-Methyl-3'-deoxycytidine, this would involve monitoring the transition from its protonated molecular ion to a characteristic fragment ion, typically the corresponding nucleobase. The use of stable isotope-labeled internal standards, such as those containing ¹³C or ¹⁵N, is critical for accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.netnih.govresearchgate.net

Recent advancements in high-resolution mass spectrometry (HRAM-MS/MS) have further enhanced the ability to identify and characterize unknown modified nucleosides from complex samples. nih.gov

Table 1: Representative LC-MS/MS Parameters for Modified Nucleoside Analysis

ParameterTypical Condition/ValueReference
Chromatography ModeReversed-Phase (e.g., C18 column) protocols.io
Mobile Phase AAqueous solution with weak acid (e.g., 0.1% Formic Acid) protocols.io
Mobile Phase BAcetonitrile with weak acid (e.g., 0.1% Formic Acid) protocols.io
Ionization SourceElectrospray Ionization (ESI), Positive Mode oup.comacs.org
Detection ModeMultiple Reaction Monitoring (MRM) oup.comacs.org
Internal StandardStable Isotope-Labeled Analog (e.g., [U-¹⁵N]deoxycytidine) nih.gov

High-Performance Liquid Chromatography (HPLC) with Complementary Detection (e.g., UV)

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible method for the analysis of nucleosides. thepharmajournal.comnih.gov While generally less sensitive than MS, HPLC-UV is highly reproducible and suitable for quantifying more abundant nucleosides or for applications where the highest sensitivity is not required. nih.govnih.gov

The principle of this technique relies on the strong UV absorbance of the heterocyclic nucleobases. thepharmajournal.com Separations are typically performed on reversed-phase columns (e.g., C18), and detection is carried out at a wavelength where nucleosides exhibit maximum absorbance, commonly around 254-260 nm. thepharmajournal.comnih.govthermofisher.cn Peak identification is based on comparing the retention time of an analyte in the sample to that of an authentic standard. thepharmajournal.com The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for quantification. science.gov

The method can be run in an isocratic or gradient elution mode. A gradient elution, where the mobile phase composition is changed over time, is often employed for complex mixtures to achieve optimal separation of various nucleosides with different polarities. thepharmajournal.com

Table 2: Common HPLC-UV Conditions for Nucleoside Separation

ParameterTypical Condition/ValueReference
ColumnReversed-Phase C18 (e.g., 4.6 mm x 250 mm) nih.gov
Mobile PhaseBuffer (e.g., Ammonium (B1175870) Acetate) and Organic Modifier (e.g., Acetonitrile) nih.gov
Elution ModeIsocratic or Gradient thepharmajournal.comnih.gov
Flow Rate0.5 - 1.0 mL/min thepharmajournal.com
Detection Wavelength254 nm or 260 nm thepharmajournal.comnih.gov
QuantificationExternal standard calibration curve thepharmajournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of novel compounds, including modified nucleosides like this compound. wpmucdn.comcore.ac.uk While LC-MS/MS can provide mass and fragmentation data, NMR provides detailed information about the atomic connectivity and stereochemistry of a molecule. wpmucdn.com

For structural confirmation of this compound, a series of NMR experiments would be conducted:

¹H NMR: Provides information on the number and chemical environment of protons. This would confirm the presence of the methyl group, the protons on the deoxyribose sugar, and the protons on the cytidine (B196190) base.

¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments, complementing the ¹H NMR data. libretexts.org

2D NMR Experiments:

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to trace the connectivity within the sugar ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal to its attached proton(s). core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the position of the methyl group at the 3' position of the sugar and the attachment of the cytidine base to the 1' position. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and the conformation around the glycosidic bond. core.ac.uk

Together, these experiments allow for a complete and definitive assignment of the structure of this compound. rsc.orgnih.gov

Isotopic Labeling and Tracing Techniques in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.orgnih.gov By introducing a compound synthesized with stable (non-radioactive) isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), researchers can follow its journey through various metabolic pathways. escholarship.orgnih.gov

In the context of this compound, an isotopically labeled version could be synthesized and introduced to cells or an organism. chemicalsknowledgehub.com At subsequent time points, cellular components like DNA, RNA, and the metabolite pool would be extracted and analyzed, typically by mass spectrometry. nih.govnih.govmdpi.com

The presence of the isotopic label in downstream metabolites or incorporated into nucleic acids would reveal the pathways in which this compound participates. For instance, mass spectrometry can distinguish between the unlabeled and labeled forms of a molecule based on their mass difference. nih.gov This allows for the precise tracking of the labeled atoms, providing insights into enzymatic reactions, precursor-product relationships, and metabolic flux. nih.gov This approach is fundamental for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com

Detection and Quantification of Modified DNA Adducts (e.g., Etheno-adducts of 5-methyl-2'-deoxycytidine)

The analytical strategies developed for detecting and quantifying rare, modified DNA adducts are highly relevant to the study of this compound, particularly if its potential incorporation into DNA is being investigated. DNA adducts, such as the etheno-adducts of 5-methyl-2'-deoxycytidine (B118692) (ε5mdC), are often present at extremely low levels (e.g., a few adducts per 10⁶ or 10⁷ normal nucleosides). nih.govplos.org

Detecting such trace amounts requires ultra-sensitive methods. One classic approach is the ³²P-postlabeling assay, which uses radioactivity to achieve high sensitivity. nih.gov However, methods based on LC-MS/MS are now more common due to their high specificity and ability to provide structural confirmation. acs.org

These highly sensitive LC-MS/MS methods often involve extensive sample cleanup and enrichment to remove the vast excess of unmodified nucleosides. acs.org The use of stable isotope dilution, where a known amount of a heavy-isotope-labeled standard of the adduct is added to the sample, is the gold standard for accurate quantification. plos.org By applying similar principles—rigorous sample preparation, optimized chromatography, and sensitive MS detection with isotope dilution—researchers can develop methods to search for and quantify potential incorporation of this compound into DNA at physiologically relevant levels. nih.gov

Computational and Theoretical Approaches in 3 Methyl 3 Deoxycytidine Research

Density Functional Theory (DFT) Calculations for Conformational Analysis and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the geometric and vibrational properties of molecules like 3'-Methyl-3'-deoxycytidine with a high degree of accuracy.

Conformational Analysis: The biological activity of a nucleoside analog is intrinsically linked to its three-dimensional structure. DFT calculations can identify stable conformers of this compound by mapping its potential energy surface. For the related compound 3'-deoxycytidine (B105747), DFT studies have identified two minimal energy conformers. researchgate.netccsenet.org One conformer adopts an O4'-endo, gauche-gauche (gg) orientation, while the second exhibits a C3'-exo, gauche-trans (gt) orientation in the gas phase. researchgate.netccsenet.org These conformers, separated by a low energy barrier, have also been observed in crystal structures. researchgate.netccsenet.org Similar computational approaches for this compound would elucidate the influence of the 3'-methyl group on the sugar pucker and the glycosidic bond orientation (syn vs. anti), which are critical determinants of its interaction with viral polymerases or other target enzymes.

Vibrational Properties: DFT calculations can also simulate the vibrational spectra (infrared and Raman) of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the intramolecular interactions, such as hydrogen bonding networks. researchgate.netccsenet.org For instance, in a study of 3'-deoxycytidine and its analogue, simulated vibrational spectra in both the gas phase and in solution revealed red and blue shifts in vibrational frequencies, indicative of structural changes. researchgate.netccsenet.org A similar analysis for this compound would provide a detailed picture of its vibrational modes and how they are influenced by its conformation and environment.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Hypothetical Conformer of this compound This table is for illustrative purposes and does not represent actual experimental data.

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(N-H) 3450 N-H stretching in the cytosine base
ν(C=O) 1680 C=O stretching in the cytosine base
ν(C-N) 1250 C-N stretching in the glycosidic bond
δ(Sugar) 980 Sugar pucker vibrations

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Compound Interactions

To understand how this compound interacts with a biological target, such as a viral reverse transcriptase, a more sophisticated computational approach is needed. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations provide a powerful tool for this purpose by combining the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.gov

In a QM/MM simulation, the active site of the enzyme, where the chemical reaction or binding event occurs, is treated with a high-level QM method (like DFT). This allows for an accurate description of bond breaking and formation, charge transfer, and polarization effects. The remainder of the protein and the surrounding solvent are treated with a classical MM force field, which is computationally less expensive. nih.gov

For this compound, QM/MM simulations could be used to:

Elucidate the mechanism of incorporation: By modeling the interaction of the triphosphate form of this compound with the polymerase active site, QM/MM can detail the steps of its incorporation into a growing DNA chain and the subsequent chain termination.

Calculate binding affinities: These simulations can provide estimates of the binding free energy, which is a crucial parameter for predicting the potency of a drug candidate.

Analyze intermolecular interactions: QM/MM can provide a detailed picture of the hydrogen bonds, van der Waals interactions, and electrostatic interactions between this compound and the amino acid residues of the target protein.

Molecular Dynamics Simulations for Solvent Effects and Conformational Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational stability of this compound and the influence of the surrounding solvent. nih.govnih.gov

Solvent Effects: Water molecules can significantly influence the conformation of a nucleoside analog through hydrogen bonding and other non-covalent interactions. MD simulations explicitly model the solvent molecules, allowing for a realistic representation of the cellular environment. A hybrid QM/MM MD simulation was used to investigate the first hydration shell of 3'-deoxycytidine, providing a detailed picture of the solute-solvent hydrogen bonds. researchgate.net A similar approach for this compound would reveal how the 3'-methyl group alters the hydration shell and, consequently, its conformational preferences in an aqueous solution.

Conformational Stability: By simulating the motion of this compound over nanoseconds to microseconds, MD simulations can explore its conformational landscape and determine the relative stability of different conformers. nih.gov This information is crucial for understanding which conformations are most likely to be biologically active.

In Silico Screening and De Novo Design of Novel Analogs

Computational methods can be used to screen large virtual libraries of compounds to identify potential new drug candidates, a process known as in silico screening. nih.gov For this compound, this could involve searching for molecules with similar shapes and electronic properties that might bind to the same target.

De Novo Design: This approach involves designing a novel molecule from scratch to fit a specific binding site. nih.gov By analyzing the structure of the target enzyme's active site, computational algorithms can suggest new chemical moieties that could be added to the this compound scaffold to improve its binding affinity or other pharmacological properties. For example, if a hydrophobic pocket is identified in the binding site, the de novo design software might suggest adding a lipophilic group to the molecule.

Predictive Modeling of Biological Activity (e.g., QSAR, Docking)

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a QSAR model for a set of this compound analogs with known activities, it is possible to predict the activity of new, untested compounds. researchgate.net The model is built by calculating various molecular descriptors for each compound (e.g., steric, electronic, and hydrophobic properties) and then using statistical methods to find a correlation with the biological data. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking simulations can be used to predict how it fits into the active site of a viral polymerase. researchgate.net The docking program samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to rank them. nih.gov The results of molecular docking can provide valuable insights into the binding mode of the compound and can be used to guide the design of new analogs with improved binding affinity. nih.gov

Table 2: Illustrative Molecular Descriptors for QSAR Analysis of this compound Analogs This table is for illustrative purposes and does not represent actual experimental data.

Descriptor Description Relevance to Biological Activity
LogP Octanol-water partition coefficient Hydrophobicity and cell permeability
Molecular Weight Mass of the molecule Size and steric effects
Dipole Moment Measure of the molecule's polarity Electrostatic interactions with the target
HOMO/LUMO Energies Highest Occupied/Lowest Unoccupied Molecular Orbital energies Electronic reactivity and charge transfer

Applications of 3 Methyl 3 Deoxycytidine and Its Analogs As Biochemical Probes

Development of Chemical Tools for Studying Nucleic Acid Synthesis and Repair Pathways

Modified nucleosides, such as the analog N3-Methyl-deoxycytidine (N3-Me-dC), are instrumental in the study of DNA alkylation damage and its subsequent repair pathways. Lesions like N3-methylcytosine are known to be highly mutagenic across various life forms and can create roadblocks for DNA synthesis. The incorporation of N3-Me-dC into synthetic DNA strands allows researchers to create precise models of this type of damage. These model substrates are then used in vitro to study how different DNA polymerases interact with the lesion. For instance, it has been observed that the presence of a 3-methylcytosine (B1195936) (3meC) lesion can stall the progression of replicative DNA polymerases.

Conversely, specialized translesion synthesis (TLS) polymerases may be able to bypass such damage, albeit with varying degrees of accuracy. By analyzing the efficiency and fidelity of nucleotide incorporation opposite the N3-Me-dC lesion, scientists can elucidate the specific roles of different polymerases in handling alkylation damage. This provides critical insights into cellular tolerance mechanisms for DNA damage and the molecular basis of mutagenesis.

Furthermore, the study of how repair enzymes, such as the AlkB family of dioxygenases, recognize and excise these lesions is facilitated by oligonucleotides containing N3-Me-dC. These modified oligonucleotides act as specific substrates in enzymatic assays to determine the efficiency and mechanism of repair. Such studies have revealed that if these repair mechanisms are overwhelmed or non-functional, the persistence of lesions like 3meC can have significant biological consequences.

A summary of the effects of 3-methylcytosine lesions on DNA synthesis is presented in the table below.

FeatureObservationImplication
Replicative Polymerase Interaction Stalling of DNA synthesisPotential for cytotoxicity and genomic instability
Translesion Synthesis (TLS) Bypass by specialized polymerasesA mechanism for tolerating DNA damage, which can be error-prone and lead to mutations
Mutagenicity HighIncreased likelihood of permanent changes to the genetic code if not repaired
Repair Pathway Primarily repaired by AlkB homolog proteinsA direct reversal mechanism to protect genomic integrity

Utilization in Oligonucleotide Synthesis for Investigating DNA/RNA Function

The incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern nucleic acid research. For analogs like N3-methylcytidine (m3C), this is achieved through the chemical synthesis of a phosphoramidite (B1245037) building block. This specialized monomer can then be used in standard automated solid-phase synthesizers to create RNA oligonucleotides with m3C at specific, predetermined positions. nsf.gov

The synthesis of the m3C phosphoramidite involves several key steps:

N3-methylation: Commercially available cytidine (B196190) is methylated at the N3 position. nsf.gov

Protection of functional groups: To ensure correct coupling during oligonucleotide synthesis, other reactive sites on the nucleoside are protected. This includes the 5'-hydroxyl group (often with a dimethoxytrityl, or DMTr, group), the 4-amino group, and the 2'-hydroxyl group (for RNA synthesis). nsf.gov

Phosphitylation: A phosphoramidite moiety is added to the 3'-hydroxyl group, creating the final building block ready for automated synthesis. nsf.gov

Once synthesized, these m3C-containing oligonucleotides become powerful tools for investigating the functional consequences of this modification. For example, studies have shown that the presence of m3C can significantly impact the stability of base pairing. It disrupts the standard Watson-Crick base pair with guanine, which can alter the local structure and stability of an RNA duplex. This ability to modulate duplex stability is a key aspect of how RNA modifications can fine-tune biological processes.

The following table outlines the general steps for synthesizing m3C-modified RNA oligonucleotides and their primary use in functional studies.

StepDescriptionPurpose in Research
1. m3C Phosphoramidite Synthesis Chemical preparation of the N3-methylcytidine building block with appropriate protecting groups. nsf.govTo enable the site-specific incorporation of m3C into synthetic RNA strands.
2. Automated Solid-Phase Synthesis The m3C phosphoramidite is used in an automated synthesizer to build the desired RNA sequence. nsf.govTo produce high-purity RNA oligonucleotides with precisely placed modifications.
3. Deprotection and Purification Removal of all protecting groups from the synthesized oligonucleotide and subsequent purification.To obtain biologically active RNA molecules for experimental use.
4. Functional Analysis The purified m3C-modified RNA is used in various biochemical and biophysical assays (e.g., melting temperature studies, enzymatic assays).To determine the impact of the m3C modification on RNA structure, stability, and interaction with other molecules.

Probing Epigenetic Mechanisms through Modified Cytosine Incorporation

Epigenetic modifications, such as the methylation of cytosine, play a crucial role in regulating gene expression without altering the underlying DNA sequence. wikipedia.org While 5-methylcytosine (B146107) is the most studied epigenetic mark in DNA, the incorporation of other modified cytosine analogs can be used to probe the mechanisms of epigenetic regulation. biosearchtech.com

By synthesizing oligonucleotides containing specific methylation patterns, researchers can investigate how these modifications influence DNA structure and its interaction with proteins. For instance, the presence of 5-methyl-deoxycytidine has been shown to increase the thermal stability of DNA duplexes. biosearchtech.com This stabilizing effect is attributed to the hydrophobic nature of the methyl group, which can enhance base stacking interactions within the double helix. biosearchtech.com

These modified oligonucleotides serve as valuable probes for studying "reader" proteins, which are proteins that specifically recognize and bind to epigenetic marks. By using techniques such as affinity pull-down assays with methylated DNA as bait, scientists can identify and characterize the proteins that interact with these modifications. This is fundamental to understanding how the epigenetic code is translated into biological outcomes.

Furthermore, oligonucleotides with modified cytosines can be used to study the activity of "writer" and "eraser" enzymes, such as DNA methyltransferases (DNMTs) and demethylases, respectively. For example, a synthetic DNA strand containing unmethylated cytosines can be used as a substrate to measure the activity of DNMTs. Conversely, a fully methylated oligonucleotide can be used to assay the activity of enzymes involved in demethylation pathways. The use of analogs like 5-aza-2'-deoxycytidine, which acts as an inhibitor of DNMTs, has been pivotal in demonstrating the role of DNA methylation in gene silencing and its potential as a therapeutic target. researchgate.net

The table below summarizes the applications of modified cytosine-containing oligonucleotides in epigenetic research.

Application AreaResearch QuestionExample Approach
DNA Stability and Structure How does cytosine methylation affect the physical properties of DNA?Measuring the melting temperature (Tm) of duplexes containing 5-methyl-deoxycytidine. biosearchtech.com
Reader Protein Identification Which proteins specifically recognize and bind to methylated cytosine?Using methylated oligonucleotides as bait in affinity purification-mass spectrometry (AP-MS) experiments.
Writer/Eraser Enzyme Activity How do enzymes like DNMTs and TETs establish and remove methylation marks?Using synthetic DNA substrates with defined methylation patterns in in vitro enzymatic assays.
Gene Expression Studies How does a specific methylation mark at a promoter influence gene transcription?Incorporating modified cytosines into promoter sequences of reporter gene constructs.

Bioorthogonal Chemistry Strategies for Cellular Labeling and Imaging

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This powerful strategy has been adapted for the study of nucleic acids through the use of nucleoside analogs bearing "chemical reporters"—small, inert functional groups like azides or alkynes. nih.gov

A deoxycytidine analog modified with a terminal alkyne group, such as 5-ethynyl-2'-deoxycytidine (B116413) (EdC), can be supplied to cells and incorporated into newly synthesized DNA by the cell's own replication machinery. nih.gov Once incorporated, the alkyne group serves as a handle for a subsequent bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These reactions, often termed "click chemistry," allow for the covalent attachment of a probe molecule, such as a fluorophore, to the alkyne-modified DNA. nih.gov

This two-step labeling approach offers several advantages for cellular labeling and imaging:

High Specificity: The azide-alkyne reaction is highly specific and does not cross-react with other functional groups present in the cellular environment. wikipedia.org

Small Reporter Group: The alkyne handle is small and minimally perturbative to the structure of the nucleoside, allowing for efficient incorporation by cellular enzymes.

Versatility: A wide variety of probes, including fluorescent dyes, biotin (B1667282) for affinity purification, or contrast agents for medical imaging, can be attached to the azide (B81097) partner, enabling diverse applications.

This strategy has been widely used to visualize DNA replication, allowing researchers to identify and quantify proliferating cells in culture and in whole organisms. By pulsing cells with an alkyne-modified nucleoside and then "clicking" on a fluorescent probe, one can visualize the precise locations of DNA synthesis. This method provides a powerful alternative to traditional techniques that rely on antibodies, offering better tissue penetration and a more direct chemical linkage.

The general workflow for bioorthogonal labeling of newly synthesized DNA is outlined below.

StepDescriptionKey Reagent(s)Outcome
1. Metabolic Labeling Cells are incubated with a nucleoside analog containing a bioorthogonal handle. The analog is incorporated into DNA during replication.5-ethynyl-2'-deoxycytidine (EdC) or other alkyne/azide-modified nucleosides.Genomic DNA is tagged with chemical reporters.
2. Cell Fixation and Permeabilization Cells are treated to preserve their structure and allow entry of the detection probe.Formaldehyde, detergents (e.g., Triton X-100).Cells are prepared for the bioorthogonal reaction.
3. Bioorthogonal Ligation ("Click" Reaction) A fluorescent probe with the complementary reactive group is added. The probe covalently attaches to the incorporated nucleoside analog.An azide-containing fluorophore and a copper(I) catalyst (for CuAAC), or a strained cyclooctyne-fluorophore (for SPAAC).Newly synthesized DNA is fluorescently labeled.
4. Imaging The labeled cells are visualized using fluorescence microscopy.A fluorescence microscope with appropriate filters.High-resolution images of DNA replication sites.

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Targets for 3'-Modified Nucleosides

The modification of nucleosides at the 3' position is a key strategy in the development of therapeutic agents that can interfere with fundamental cellular processes. These alterations can lead to compounds that act as chain terminators in DNA or RNA synthesis or as inhibitors of crucial enzymes, making them potent antiviral and antitumor agents. nih.gov Research into 3'-C-methyl nucleoside analogs has identified ribonucleotide reductase as a key target. For instance, 3'-C-methyladenosine has demonstrated antitumor activity by acting as a mechanism-based inhibitor of this enzyme. researchgate.netnih.gov

The exploration of novel therapeutic targets for 3'-modified nucleosides is an active area of research. The unique structural features conferred by the 3'-methyl group can be exploited to achieve selective inhibition of enzymes involved in nucleotide metabolism and nucleic acid replication. The antitumor activity of a series of purine and pyrimidine (B1678525) 3'-C-methylribonucleoside analogs has been evaluated, with 3'-C-methyluridine showing moderate activity against human myelogenous leukemia K562 cells. researchgate.net The differential activity of these analogs underscores the importance of both the sugar and base moieties in determining the therapeutic target and efficacy.

Future research in this area will likely focus on identifying and validating novel cellular targets for 3'-Methyl-3'-deoxycytidine and other 3'-modified nucleosides. This could involve screening against a broader panel of cancer cell lines and viral pathogens, as well as employing chemoproteomics approaches to directly identify protein binding partners. Furthermore, the role of these compounds in modulating epigenetic processes is an intriguing avenue for exploration, as DNA methyltransferases (DNMTs) are known targets for other nucleoside analogs like 5-aza-2'-deoxycytidine. nih.govresearchgate.net The potential for 3'-modified nucleosides to interfere with DNA methylation or other epigenetic modifications could open up new therapeutic applications.

Design of Next-Generation Analogs with Enhanced Selectivity and Specificity

The design and synthesis of next-generation analogs of this compound are focused on improving their pharmacological properties, including enhanced selectivity, increased metabolic stability, and greater therapeutic efficacy. A variety of synthetic strategies are being employed to create novel derivatives with modifications to the sugar moiety and the nucleobase. researchgate.netnih.gov

One approach involves the introduction of different substituents at the 2' position of the sugar ring. For example, the stereoselective synthesis of 3'-deoxy-3'-C-methyl pyrimidine nucleosides with fluoro and azido (B1232118) groups at the 2' position has been reported. researchgate.net These modifications can influence the sugar conformation and, consequently, the interaction of the nucleoside analog with its target enzymes. Another strategy focuses on creating analogs with increased chemical stability. The synthesis of 3'-deoxy-3'-C-trifluoromethyl nucleoside derivatives has been shown to confer increased stability towards acid-catalyzed cleavage of the glycosidic bond compared to their non-fluorinated counterparts. nih.gov This enhanced stability can lead to improved bioavailability and a longer duration of action in vivo.

The table below summarizes some of the synthetic modifications being explored for 3'-deoxy-3'-C-methyl nucleoside analogs.

Modification SiteType of ModificationRationalePotential Outcome
2'-Position Fluoro, Azido substituentsAlter sugar conformationEnhanced target binding and selectivity
3'-Position Trifluoromethyl groupIncrease chemical stabilityImproved bioavailability and duration of action
Nucleobase Various heterocyclic basesModulate target specificityBroader spectrum of activity

Future directions in the design of next-generation analogs will likely involve the use of computational modeling and structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective compounds. nih.gov The development of prodrug strategies, such as the addition of phosphoramidate moieties, could also be explored to improve the cellular uptake and intracellular phosphorylation of these analogs, a critical step for their activation. acs.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deeper understanding of the mechanism of action of this compound and its analogs is crucial for their clinical development. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the complex cellular responses to these compounds. thermofisher.comgithub.io While specific multi-omics studies on this compound are not yet widely reported, the application of these technologies to other nucleoside analogs provides a roadmap for future research.

A multi-omics approach can provide a systems-level view of how a 3'-modified nucleoside affects cellular pathways. For example, transcriptomic analysis (RNA-seq) can identify changes in gene expression profiles following treatment, revealing pathways that are up- or downregulated. nih.gov Proteomic analysis can then be used to confirm whether these changes in gene expression translate to alterations in protein levels and to identify post-translational modifications that may be induced by the compound. Metabolomic studies can shed light on how the nucleoside analog perturbs cellular metabolism, particularly nucleotide pools. dovepress.com

The integration of these different "omic" layers can help to:

Identify the primary molecular targets of the compound.

Uncover mechanisms of resistance.

Discover biomarkers that can predict patient response.

Reveal potential off-target effects.

For instance, by combining genomic and transcriptomic data, researchers can investigate whether the efficacy of this compound is dependent on the mutational status of specific genes or the expression levels of particular enzymes involved in its metabolism. nih.gov The table below outlines how different omics technologies could be applied to study this compound.

Omics TechnologyPotential Application for this compound Research
Genomics Identify genetic determinants of sensitivity or resistance.
Transcriptomics Characterize changes in gene expression profiles and cellular pathways upon treatment.
Proteomics Identify protein targets and downstream signaling effects.
Metabolomics Analyze perturbations in cellular metabolism, especially nucleotide pathways.

Future research will undoubtedly leverage these powerful technologies to gain a comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of this compound, paving the way for its rational use in the clinic.

Advanced Preclinical Models for Efficacy and Mechanism Validation

The translation of promising nucleoside analogs from the laboratory to the clinic requires robust preclinical validation of their efficacy and mechanism of action. The use of advanced preclinical models that more accurately recapitulate human disease is essential for this process. technologynetworks.comnih.gov These models include patient-derived organoids (PDOs) and patient-derived xenografts (PDXs), which have been shown to be valuable for testing the anticancer activity of novel therapeutic agents. ascopubs.org

PDOs are three-dimensional cultures derived from patient tumors that can be used for high-throughput drug screening and to study drug response in a patient-specific manner. ascopubs.org PDX models, where patient tumor tissue is implanted into immunodeficient mice, allow for the in vivo evaluation of drug efficacy in a model that retains the heterogeneity of the original tumor. ascopubs.org These advanced models provide a more clinically relevant setting to evaluate the antitumor potential of this compound and its analogs compared to traditional two-dimensional cell line cultures.

In addition to these sophisticated in vitro and in vivo models, advanced imaging techniques are playing an increasingly important role in preclinical studies. Positron Emission Tomography (PET) with the tracer 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a structural analog of thymidine (B127349), is used to non-invasively assess cell proliferation in vivo. nih.govaacrjournals.org Preclinical studies have demonstrated that [18F]FLT PET can be used to monitor the response of tumors to anticancer therapies, with decreased tracer uptake correlating with a reduction in proliferation. researchgate.net Given the structural similarity, [18F]FLT PET could be a particularly relevant tool for monitoring the in vivo effects of this compound and for determining the optimal therapeutic dose and schedule.

The table below highlights the advantages of using advanced preclinical models for the evaluation of this compound.

Preclinical Model/TechniqueKey Advantages for Evaluating this compound
Patient-Derived Organoids (PDOs) High-throughput screening, patient-specific drug response
Patient-Derived Xenografts (PDXs) In vivo efficacy testing in a model that retains tumor heterogeneity
[18F]FLT PET Imaging Non-invasive, real-time assessment of in vivo antiproliferative activity

The integration of these advanced preclinical models and imaging technologies will be critical for validating the therapeutic potential of this compound and for guiding its future clinical development.

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